molecular formula C19H22O2 B3024260 4-Tert-butyl-4'-ethoxybenzophenone CAS No. 951884-64-3

4-Tert-butyl-4'-ethoxybenzophenone

Cat. No.: B3024260
CAS No.: 951884-64-3
M. Wt: 282.4 g/mol
InChI Key: WGUFAIJABDMLQK-UHFFFAOYSA-N
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Description

4-Tert-butyl-4’-ethoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzophenone core. This compound is used in various applications, including as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-ethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 4-Tert-butyl-4’-ethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4’-ethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzophenone derivatives.

    Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

4-Tert-butyl-4’-ethoxybenzophenone has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Lacks the tert-butyl and ethoxy groups, making it less hydrophobic and less effective as a photoinitiator.

    4-Methylbenzophenone: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and solubility properties.

    4-Ethoxybenzophenone: Similar structure but without the tert-butyl group, affecting its photochemical properties.

Uniqueness

4-Tert-butyl-4’-ethoxybenzophenone is unique due to the presence of both tert-butyl and ethoxy groups, which enhance its hydrophobicity and photoinitiating capabilities. These structural features make it more effective in applications requiring high reactivity and stability under UV light.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUFAIJABDMLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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